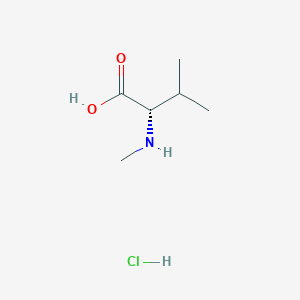

N-Me-Val-OH.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAKGSVMNLYWAQ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Introduction of N-Me-Val-OH.HCl for Peptide Conformational Constraint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. Among the various strategies to improve pharmacokinetic properties, the introduction of N-methylated amino acids stands out as a powerful tool for imparting conformational rigidity and proteolytic stability. This in-depth technical guide focuses on the role and application of N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl), a key building block for constraining peptide backbones. We will explore the mechanistic underpinnings of N-methylation, provide detailed experimental protocols for synthesis and incorporation, and discuss the analytical methodologies required to characterize the resulting conformational changes. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage N-methylation to design next-generation peptide therapeutics with improved efficacy and bioavailability.

The Rationale for N-Methylation in Peptide Drug Design

Peptides offer high selectivity and potency as therapeutic agents, but their clinical utility is often hampered by rapid enzymatic degradation and poor membrane permeability.[1] N-methylation of the peptide backbone, the substitution of an amide proton with a methyl group, is a strategic modification that addresses these limitations.[2][3] This seemingly minor alteration has profound effects on the physicochemical properties of a peptide.

The primary effects of N-methylation are:

-

Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the peptide.

-

Enhanced Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the peptide's overall polarity and can facilitate passive diffusion across cell membranes, potentially leading to improved oral bioavailability.[3]

-

Conformational Constraint: The introduction of a methyl group on the amide nitrogen restricts the rotation around the peptide bond, influencing the accessible dihedral angles (φ and ψ) and favoring specific secondary structures like β-turns.[4] This pre-organization of the peptide into its bioactive conformation can lead to enhanced receptor binding affinity and selectivity.

N-Methyl-L-valine is a particularly interesting building block due to the bulky isopropyl side chain of valine, which, in combination with N-methylation, can induce significant conformational constraints.

Synthesis of the Core Building Block: Fmoc-N-Me-Val-OH

The successful incorporation of N-methyl-valine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires the use of the Nα-Fmoc protected form. While commercially available, the synthesis of Fmoc-N-Me-Val-OH in the laboratory can be a cost-effective alternative. A robust and widely used method is the Biron-Kessler method, which utilizes an ortho-nitrobenzenesulfonyl (o-NBS) protecting group.[5]

Experimental Protocol: Synthesis of Fmoc-N-Me-Val-OH

This protocol outlines a multi-step synthesis of Fmoc-N-Methyl-D-valine as an example. The same procedure can be applied to the L-enantiomer.

Materials:

-

D-Valine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

ortho-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Thiophenol

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Esterification of D-Valine [5]

-

Suspend D-valine (1 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain D-valine methyl ester hydrochloride as a white solid.

Step 2: Protection with o-NBS-Cl [5]

-

Dissolve the D-valine methyl ester hydrochloride (1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.2 eq) dropwise.

-

Add o-NBS-Cl (1.1 eq) portion-wise and stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield o-NBS-D-valine methyl ester.

Step 3: N-Methylation [5]

-

Dissolve the o-NBS-D-valine methyl ester (1 eq) in anhydrous DMF.

-

Add anhydrous K₂CO₃ (3 eq).

-

Add dimethyl sulfate or methyl iodide (1.5 eq) dropwise.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by silica gel column chromatography to obtain o-NBS-N-methyl-D-valine methyl ester.

Step 4: Hydrolysis and Deprotection [5]

-

Dissolve the o-NBS-N-methyl-D-valine methyl ester (1 eq) in a mixture of THF and water.

-

Add thiophenol (3 eq) and K₂CO₃ (3 eq) to the reaction mixture.

-

Stir at room temperature for 6-8 hours to remove the o-NBS group.

-

Acidify the reaction mixture to pH ~6 with 1 M HCl and wash with ethyl acetate to remove the thiol byproducts. The aqueous layer containing N-methyl-D-valine can be used directly in the next step.

Step 5: Fmoc Protection [5]

-

To the aqueous solution of N-methyl-D-valine, add sodium bicarbonate (3 eq) and a 1:1 mixture of dioxane and water.

-

Add a solution of Fmoc-OSu (1.1 eq) in dioxane.

-

Stir the reaction at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-N-methyl-D-valine as a white solid.

Caption: Synthesis workflow for Fmoc-N-Me-Val-OH.

Incorporating this compound into Peptides

The incorporation of sterically hindered amino acids like N-methyl-valine into a growing peptide chain during SPPS can be challenging, often resulting in low coupling efficiencies.[6] Therefore, optimized coupling protocols are essential.

Experimental Protocol: Manual SPPS with Fmoc-N-Me-Val-OH

This protocol describes the manual coupling of Fmoc-N-Me-Val-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-N-Me-Val-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Chloranil test solution

Procedure:

-

Resin Swelling: Place the peptide-resin in a reaction vessel and swell in DMF for 30-60 minutes.

-

Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).[5]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).[5] Confirm the presence of a free amine using the appropriate test (e.g., a negative result for the Chloranil test for the secondary amine).

-

Activation of Fmoc-N-Me-Val-OH: In a separate vial, dissolve Fmoc-N-Me-Val-OH (4 eq relative to resin loading) and HATU (3.9 eq) in DMF. Add DIEA (8 eq) to the solution and pre-activate for 2-5 minutes at room temperature.[5][7]

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[5]

-

Monitoring the Coupling: Monitor the coupling reaction using the Chloranil test. If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.

-

Washing: After a negative Chloranil test, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Advantages | Disadvantages | Reference |

| HATU/DIEA | Highly effective for sterically hindered couplings. | Can cause racemization if pre-activation is too long. | [8] |

| HBTU/DIEA | Common and effective for many standard couplings. | Less effective than HATU for N-methylated residues. | [8] |

| COMU | High coupling efficiency, comparable to HATU, with improved safety profile. | More expensive than older reagents. | [9] |

| PyBOP/HOAt | Good for sterically hindered couplings. | Can be less efficient than HATU. | [10] |

Alternative Strategy: On-Resin N-Methylation

An alternative to synthesizing and incorporating Fmoc-N-Me-amino acids is to perform the methylation reaction directly on the peptide while it is still attached to the solid support.[2][3] This can be advantageous for selectively methylating specific residues.

Experimental Protocol: On-Resin N-Methylation via Sulfonamide Protection

Procedure:

-

Nosylation: Treat the resin with a solution of o-NBS-Cl and collidine in DCM for 2 hours to protect the backbone amide.[2]

-

Washing: Wash the resin with DCM and DMF.

-

Methylation: Treat the nosylated peptide-resin with a solution of DBU and methyl iodide in DMF for 1 hour.[2]

-

Washing: Wash the resin with DMF and DCM.

-

Nosyl Group Deprotection: Treat the resin with a solution of β-mercaptoethanol and DBU in DMF to remove the o-NBS protecting group.[2]

-

Washing: Wash the resin with DMF and DCM.

Caption: Workflow for on-resin N-methylation.

Conformational Analysis of N-Methylated Peptides

Determining the three-dimensional structure of N-methylated peptides is crucial for understanding the impact of this modification on their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for this purpose.

NMR Spectroscopy

NMR spectroscopy in solution provides detailed information about the peptide's conformation, including the identification of cis/trans isomers of the N-methylated peptide bond and the determination of dihedral angle constraints.[11][12]

5.1.1. Experimental Protocol: 2D NMR Analysis

Sample Preparation: [10][13][14]

-

Dissolve 1-5 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture of H₂O/D₂O with an appropriate buffer). Aprotic solvents are preferred for observing exchangeable NH protons.

-

The peptide concentration should typically be between 0.1-5 mM.[14]

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

-

Acquire a suite of 2D NMR spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate ¹H and ¹³C nuclei that are directly bonded.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which can help in sequential assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton proximities for conformational analysis.

-

Data Analysis and Interpretation: [1][16][17]

-

Sequential Assignment: Use the combination of COSY, TOCSY, and NOESY/ROESY spectra to assign all proton resonances to their specific amino acid residues in the peptide sequence.

-

Cis/Trans Isomerization: The N-methylated peptide bond can exist as a mixture of cis and trans isomers in solution, which are often in slow exchange on the NMR timescale. This results in two distinct sets of signals for the residues flanking the N-methylated bond. The relative integration of these signals allows for the quantification of the cis/trans population. A strong NOE between the α-proton of residue i and the N-methyl protons of the N-methylated residue at position i is characteristic of a cis amide bond.[1]

-

Conformational Constraints: The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons. By analyzing the NOE patterns, distance restraints can be derived and used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental data.[1]

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[18][19]

5.2.1. Experimental Protocol: Peptide Crystallization and Structure Determination

Crystallization: [18][20][21][22]

-

Purity and Concentration: The peptide must be of high purity (>95%) and dissolved at a suitable concentration (typically 5-20 mg/mL) in a buffered aqueous solution.

-

Screening: Screen a wide range of crystallization conditions using commercially available kits (e.g., Hampton Research Crystal Screen). The hanging drop or sitting drop vapor diffusion method is commonly used. This involves equilibrating a small drop of the peptide solution with a larger reservoir of a precipitant solution.

-

Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals (typically 0.2-1.0 mm in size).[22]

Data Collection and Structure Determination: [4][18][23][24]

-

Data Collection: Harvest a suitable crystal, cryo-protect it (if necessary), and expose it to a high-intensity X-ray beam (often at a synchrotron source). The diffracted X-rays are recorded on a detector.

-

Data Processing: The diffraction pattern is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom into the peptide).

-

Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to improve the fit with the experimental data.

-

Validation: The final structure is validated to ensure its quality before deposition in the Protein Data Bank (PDB).

Conclusion

The incorporation of this compound is a potent strategy for constraining the conformational freedom of peptides, thereby enhancing their therapeutic properties. This guide has provided a comprehensive overview of the rationale behind this approach, detailed protocols for the synthesis and incorporation of this valuable building block, and a guide to the analytical techniques required to characterize the resulting peptides. By understanding and applying these methodologies, researchers can rationally design and develop novel peptide-based drugs with improved stability, permeability, and biological activity.

References

- BenchChem. (2025). On-Resin N-Methylation of Peptides: An Application Note and Detailed Protocol. BenchChem.

- White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- BenchChem. (2025).

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel journal of chemistry, 55(6-7), 698–710.

- Nowick, J. S., & Spencer, R. K. (2015). A Newcomer's Guide to Peptide Crystallography. PMC.

- BenchChem. (2025).

- Cambrex. (n.d.).

- APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. APC.

- Immirzi, A., et al. (2009). Finding crystal structures of peptides by random search and evolutionary algorithms. Acta Crystallographica Section A: Foundations of Crystallography, 65(6), 469-477.

- BenchChem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. BenchChem.

- BenchChem. (2025). Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Cyclic Dipeptides. BenchChem.

- Reichwein, J. F., & Liskamp, R. M. (2000). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Tetrahedron Letters, 41(49), 9449-9453.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Chatterjee, J., et al. (2008). Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Request PDF.

- Burnley, T., et al. (2012).

- Creative Biostructure. (n.d.). Peptide Crystallization.

- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL.

- Nowick, J. S., et al. (2020).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Hampton Research. (n.d.).

- Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Triclinic Labs.

- Mondal, S., et al. (2023). Context-Adaptive Nanotopology in Peptide Crystals. ChemRxiv.

- Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Technion. (n.d.). Protein X-ray Crystallography: Basic principles.

- L-A, D., et al. (2015).

- Ottmann, C., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals.

- Emery Pharma. (2018, April 2).

- Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube.

- University of Wisconsin-Madison. (n.d.). Protein Structure Solution Road Map.

- Bruker. (n.d.). Basic 2D NMR experiments.

- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.

- Lelli, M., et al. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization. Journal of the American Chemical Society.

- Vögeli, B., et al. (2023). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- NMIMS Pharmacy. (n.d.).

- Springer Nature. (n.d.). Determining Protein Structures Using X-Ray Crystallography.

- Harris, K. D. M., et al. (2001). Structure determination of a peptide beta-turn from powder X-ray diffraction data.

- Lelli, M., et al. (2023). Experimental NOE, Chemical Shift, and Proline Isomerization Data Provide Detailed Insights into Amelotin Oligomerization.

- Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology, 13(5), 581-588.

- Campbell, A. P., & Sykes, B. D. (1993). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Current Opinion in Structural Biology, 3(5), 722-732.

- de Jesus, A. J., & Mantooth, S. M. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 19(8), 499–514.

Sources

- 1. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein XRD Protocols - Protein Structure Solution Road Map [sites.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. ou.edu [ou.edu]

- 11. benchchem.com [benchchem.com]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 13. nmr-bio.com [nmr-bio.com]

- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 15. chem.uzh.ch [chem.uzh.ch]

- 16. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emerypharma.com [emerypharma.com]

- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cambrex.com [cambrex.com]

- 21. approcess.com [approcess.com]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 24. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

The Strategic Imperative of N-Methylation: A Technical Guide to Engineering Next-Generation Peptidomimetics

Abstract

The deliberate incorporation of N-methylated amino acids into peptide structures represents a cornerstone of modern peptidomimetic design. This subtle modification—the addition of a single methyl group to the backbone amide nitrogen—imparts profound changes to the physicochemical and biological properties of peptides, offering a powerful tool to overcome the inherent liabilities of native peptides as therapeutic agents. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, scientific principles, and practical application of N-methylation. We will explore the causal relationships behind experimental choices in synthesis and analysis, grounded in authoritative references, to equip you with the field-proven insights necessary to leverage this strategy for creating more stable, permeable, and potent peptide-based drugs.

Introduction: From Natural Observation to Rational Design

The story of N-methylated amino acids in peptidomimetics is one of observing nature's solutions and translating them into rational drug design strategies. The discovery of naturally occurring N-methylated peptides, such as the immunosuppressant Cyclosporine A, was a pivotal moment.[1][2] Cyclosporine A, a cyclic peptide with seven N-methylated residues, demonstrated remarkable metabolic stability and oral bioavailability—properties rarely associated with peptides.[1][2][3] This inspired chemists to investigate N-methylation as a deliberate modification to enhance the drug-like properties of therapeutic peptides.[1][4]

Initially, the synthesis of N-methylated amino acids was a significant hurdle, often involving harsh conditions that were incompatible with the delicate functional groups of many amino acids.[5][6] However, the development of milder and more efficient synthetic methods, particularly for solid-phase peptide synthesis (SPPS), has made the incorporation of N-methylated residues a routine and indispensable tool in medicinal chemistry.[7][8][9] This guide will delve into the profound impact of this "simple" modification on peptide behavior and its strategic application in modern drug discovery.

The Multifaceted Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide backbone instigates a cascade of structural and energetic consequences, fundamentally altering a peptide's behavior in a biological system.

Conformational Control and Pre-organization

The N-methyl group introduces steric hindrance that restricts the rotation around the peptide bond, influencing the accessible conformational space.[10] This has several key implications:

-

Disruption of Secondary Structures: N-methylation eliminates the amide proton, a crucial hydrogen bond donor. This disrupts the formation of canonical secondary structures like α-helices and β-sheets, which rely on backbone hydrogen bonding.[11][12]

-

Promotion of Turns and Extended Conformations: By preventing hydrogen bond formation, N-methylation can favor more extended structures or induce the formation of β-turns.[11][13] This can be strategically employed to pre-organize a peptide into its bioactive conformation, potentially increasing its binding affinity for a target receptor.

-

Cis/Trans Isomerism: The N-methylated amide bond can exist as both cis and trans isomers, which can interconvert slowly.[11] This can lead to multiple conformations in solution, a factor that must be considered during structural analysis and purification.[11][14]

Enhanced Metabolic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[13][15][16] The methyl group acts as a steric shield, preventing the approach of proteases that would otherwise cleave the peptide bond.[10][17] This enhanced stability leads to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[18]

Improved Membrane Permeability and Bioavailability

N-methylation significantly increases the lipophilicity of a peptide by removing a hydrogen bond donor.[10][19] This has a profound effect on its ability to cross cellular membranes:

-

Reduced Desolvation Penalty: The energetic cost of moving a peptide from an aqueous environment to the lipid interior of a cell membrane is reduced due to the decrease in hydrogen bonding capacity.[10]

-

Increased Passive Diffusion: This leads to improved passive diffusion across cellular barriers, a key factor for developing orally bioavailable peptide drugs.[1][20][21] Studies have shown a direct correlation between the degree of N-methylation and increased membrane permeability.[20] A notable example is a tri-N-methylated analog of a somatostatin peptide which exhibited 10% oral bioavailability in rats.[1][4]

The "chameleonic" behavior of molecules like Cyclosporine A, which can adopt different conformations in polar and apolar environments, is thought to be a key contributor to its ability to partition into membranes.[22] N-methylation plays a crucial role in enabling this conformational flexibility.

Synthetic Strategies for Incorporating N-Methylated Amino Acids

The successful incorporation of N-methylated amino acids into a peptide sequence requires specialized synthetic protocols to overcome the steric hindrance and reduced reactivity of the N-methylated amine.

Synthesis of N-Methylated Amino Acid Monomers

Several methods have been developed for the synthesis of N-methylated amino acids. Key approaches include:

-

Reductive Amination: A traditional method involving the reaction of an amino acid with formaldehyde followed by reduction.[6] However, this method can suffer from harsh reaction conditions.

-

Alkylation of Sulfonamides: A widely used and milder approach involves the protection of the amino group as a sulfonamide (e.g., o-nitrobenzenesulfonyl, o-NBS), followed by methylation and subsequent deprotection.[5][8] The Fukuyama-Mitsunobu reaction is a notable example of this strategy.[8]

A generalized workflow for the synthesis of Fmoc-protected N-methyl amino acids is depicted below.

Caption: General workflow for the synthesis of Fmoc-N-methylated amino acid monomers.

Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Residues

The incorporation of N-methylated amino acids during SPPS presents challenges due to the lower reactivity of the secondary amine.[10]

Experimental Protocol: Coupling of an Fmoc-N-Methyl Amino Acid during SPPS

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[23] Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3-5 equivalents) in DMF.

-

Add a suitable coupling reagent, such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or PyBOP/HOAt, which are effective for sterically hindered couplings.[14]

-

Add a base, such as diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-4 hours. Extended reaction times may be necessary.[10]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Repeat: Continue with the next deprotection and coupling cycle.

Causality Behind Experimental Choices:

-

Choice of Coupling Reagent: Standard coupling reagents like HBTU can be inefficient for coupling to N-methylated amines. More potent reagents like PyAOP or PyBOP/HOAt are often required to overcome the steric hindrance and drive the reaction to completion.[14]

-

Extended Reaction Times: The reduced nucleophilicity of the N-methylated amine slows down the coupling reaction, necessitating longer reaction times to achieve high yields.[10]

-

Capping: The lower efficiency of coupling reactions involving N-methylated residues increases the likelihood of deletion sequences. Capping unreacted amines prevents the formation of these impurities, simplifying the final purification.

On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated monomers is to perform the methylation directly on the resin-bound peptide.[7][20] This "N-methyl scan" approach allows for the rapid generation of a library of N-methylated peptide analogs.[1][7] The method developed by Miller and Scanlan is a widely used protocol for on-resin N-methylation.[24]

Sources

- 1. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 2. Cyclosporine: structure, pharmacokinetics, and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclosporin - Wikipedia [en.wikipedia.org]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 10. lifetein.com [lifetein.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. peptide.com [peptide.com]

- 17. upcommons.upc.edu [upcommons.upc.edu]

- 18. merckmillipore.com [merckmillipore.com]

- 19. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. tandfonline.com [tandfonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of cyclosporine analogs using N-Me-Val-OH.HCl

Application Note: Advanced Synthesis of Cyclosporine Analogs via N-Me-Val-OH.HCl

Executive Summary

Cyclosporine A (CsA) and its analogs represent a cornerstone in immunosuppressive therapy and are emerging candidates for antiviral and neuroprotective applications. The structural complexity of CsA—specifically its cyclic undecapeptide backbone containing seven N-methylated residues—presents a formidable challenge to synthetic chemists.

This guide focuses on the critical incorporation of N-Methyl-L-Valine (N-Me-Val) , typically supplied as the stable hydrochloride salt (This compound ). Position 11 (in the native CsA numbering) is occupied by N-Me-Val, a residue essential for the molecule's bioactivity and conformational rigidity. The steric bulk of this residue, combined with the "N-methyl to N-methyl" coupling barrier, requires deviation from standard Fmoc-SPPS protocols.

Key Technical Challenges Addressed:

-

Salt Neutralization: Proper in situ handling of the HCl salt to ensure nucleophilicity without causing racemization.

-

Steric Hindrance: Overcoming the energy barrier of coupling a bulky N-methylated amino acid to a secondary amine.

-

Macrocyclization: Strategies for closing the ring in solution phase to maximize yield.[1]

Materials & Reagent Preparation

The Reagent: this compound [2]

-

Why HCl? Free N-methyl amino acids are often hygroscopic oils or waxy solids prone to oxidative degradation. The hydrochloride salt is a stable, crystalline solid, ensuring accurate weighing and long-term storage.

-

The Trap: The amine group in the HCl salt is protonated (

). It is non-reactive in peptide coupling until neutralized.

Critical Reagent List:

| Component | Grade/Type | Function |

|---|---|---|

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Acid-labile resin allowing cleavage of the protected peptide for solution-phase cyclization. |

| Coupling Agent | HATU or COMU | High-activity uronium/aminium salts preferred for sterically hindered N-methyl couplings. |

| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base. Crucial: Extra equivalents required to neutralize the HCl salt. |

| Solvent | DMF (Anhydrous) | Polar aprotic solvent to solvate peptide aggregates. |

| Monitoring | Chloranil / Bromophenol Blue | Ninhydrin (Kaiser) test fails on secondary amines (N-methyls). |

Core Protocol: Linear Precursor Assembly (Fmoc-SPPS)

The synthesis of the linear precursor is best performed on 2-Chlorotrityl Chloride (2-CTC) resin . This resin minimizes diketopiperazine (DKP) formation and allows the release of the peptide with side-chain protecting groups intact—a prerequisite for efficient cyclization.

Step 1: Resin Loading (The First Residue)

Target: Loading the first amino acid (typically Alanine or the residue after the planned cyclization site) to ~0.6 mmol/g. Low loading is preferred to reduce aggregation.

-

Swell Resin: Suspend 2-CTC resin in dry DCM for 30 min.

-

Loading: Dissolve Fmoc-AA-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[3][4][5][6]

-

Reaction: Agitate for 2 hours at room temperature.

-

Capping: Add MeOH (1 mL per gram resin) to the reaction mixture and agitate for 15 min to cap unreacted chloride sites.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Elongation & The "Difficult" Coupling

Scenario: You are at the step where This compound must be coupled to the growing chain.

The "N-Me-Val" Coupling Protocol:

-

Deprotection: Remove Fmoc from the previous residue using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (DMF 5x).

-

Activation Cocktail (Prepare immediately before use):

-

Amino Acid: this compound (4.0 equivalents relative to resin loading).

-

Base: DIPEA (10.0 equivalents ).

-

Note on Base: Standard protocols use 2 eq base per AA. Here, we need:

-

1 eq to neutralize the HCl salt.

-

1 eq to activate the carboxylate.

-

Excess to maintain basic pH (~9-10) in the microenvironment of the resin beads.

-

-

-

Coupling: Dissolve components in minimal DMF. Add to resin.[3][4][5][6]

-

Time: Agitate for 2 to 4 hours . (Standard AA is 45 min; N-Me-Val requires time).

-

Double Coupling (Recommended): Drain, wash DMF (3x), and repeat the coupling with fresh reagents for another 2 hours.

Step 3: Coupling to the N-Me-Val (The Hardest Step)

The residue following N-Me-Val faces extreme steric hindrance because it must attack a secondary, methylated amine.

-

Reagent Switch: Use HOAt/HATU or PyAOP .

-

Monitoring: Use the Chloranil Test .[4]

-

Procedure: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads.

-

Result: Blue/Green beads = Secondary amine free (Coupling incomplete). Colorless/Yellow = Coupled.

-

Protocol: Cleavage & Macrocyclization

Cyclization is the bottleneck. We utilize a solution-phase strategy at high dilution to favor intramolecular (ring) over intermolecular (oligomer) bond formation.

Step 4: Mild Cleavage (Protected Peptide)

-

Reagent: 1% TFA (Trifluoroacetic acid) in DCM.

-

Execution: Treat resin with 1% TFA/DCM (10 x 2 min). Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately and prevent acid-catalyzed removal of side-chain protecting groups).

-

Isolation: Concentrate DCM; precipitate peptide with cold water or ether. Dry under vacuum.

Step 5: Macrocyclization (The Wenger/Modern Hybrid Method)

Conditions: Pseudo-high dilution (1 mM concentration).

-

Dissolution: Dissolve the linear protected peptide in DCM/DMF (9:1) to a concentration of < 1 mg/mL .

-

Reagents: Add PyBOP (3 eq) and HOAt (3 eq).

-

Initiation: Add DIPEA (5 eq) dropwise.

-

Reaction: Stir for 24–72 hours. Monitor by HPLC (shift in retention time due to loss of flexibility).

-

Global Deprotection: Once cyclized, evaporate solvents. Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O to remove side-chain protecting groups (if any).

Visualization of Workflows

Figure 1: Strategic Synthesis Workflow

This diagram outlines the decision process for handling the this compound salt and the subsequent cyclization path.

Caption: Workflow for incorporating this compound into CsA analogs, highlighting the specific neutralization and QC steps required for success.

Quantitative Data & Troubleshooting

Table 1: Coupling Reagent Performance for N-Me-Val Insertion

| Coupling Reagent | Base Equivalents (vs AA) | Coupling Time | Yield (HPLC) | Notes |

| HBTU | 2.0 eq | 1 hr | < 30% | Not Recommended. Fails to overcome steric barrier. |

| HATU | 2.0 eq | 2 hr | 65% | Moderate yield; HCl salt consumes base, lowering efficiency. |

| HATU | 10.0 eq | 2 x 2 hr | > 95% | Optimal. Excess base neutralizes HCl and drives reaction. |

| PyBOP | 4.0 eq | 4 hr | 85% | Good alternative if HATU causes epimerization. |

Troubleshooting Guide:

-

Incomplete Coupling (Blue Chloranil Test):

-

Cause: N-methyl steric hindrance or aggregation.

-

Fix: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) as solvent to disrupt aggregation. Increase temperature to 50°C (use microwave synthesis with caution regarding racemization).

-

-

Racemization at N-Me-Val:

-

Cause: Over-activation or excessive base exposure time.

-

Fix: Use TMP (2,4,6-trimethylpyridine) (Collidine) instead of DIPEA for the coupling step. It is a weaker, more sterically hindered base that reduces proton abstraction from the alpha-carbon.

-

References

-

Wenger, R. M. (1986).[7] Cyclosporine and analogues--isolation and synthesis--mechanism of action and structural requirements for pharmacological activity. Fortschr Chem Org Naturst.[7] Retrieved from [Link]

-

Journal of the American Chemical Society. (2011). Solid-Phase Synthesis of Cyclosporin Peptides. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. chempep.com [chempep.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Cyclosporine and analogues--isolation and synthesis--mechanism of action and structural requirements for pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Fmoc Protection of N-Methyl-L-Valine Hydrochloride (N-Me-Val-OH·HCl)

Executive Summary & Strategic Analysis

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto N-methyl-L-valine (N-Me-Val) presents unique challenges compared to standard primary amino acids. The combination of the bulky isopropyl side chain and the N-methyl group creates significant steric hindrance around the nucleophilic nitrogen. Furthermore, the starting material is typically supplied as the hydrochloride salt (N-Me-Val-OH·HCl), requiring careful in situ neutralization to liberate the free amine without inducing racemization or precipitation.

Mechanistic Considerations: Fmoc-Cl vs. Fmoc-OSu

For standard amino acids, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often preferred due to its milder reactivity and suppression of dipeptide byproducts. However, for N-Me-Val-OH , the steric bulk necessitates a more reactive electrophile.

-

Recommendation: Fmoc-Cl (9-Fluorenylmethyl chloroformate) is the reagent of choice for N-Me-Val. The lower nucleophilicity of the secondary amine, compounded by the adjacent isopropyl group, often results in sluggish or incomplete reactions with Fmoc-OSu.

-

Risk Mitigation: Fmoc-Cl is highly reactive and can lead to oligomerization or hydrolysis.[1] This is controlled by maintaining strict temperature limits (

) and precise pH regulation (pH 8.5–9.0) during the addition phase.

Protocol A: Schotten-Baumann Conditions (Standard)

This biphasic system is the most robust method for converting the HCl salt directly to the Fmoc-protected form. It relies on an inorganic base to neutralize the HCl salt and scavenge the acid generated during carbamate formation.

Reagents & Materials[2][3][4][5][6]

-

Substrate: N-Me-Val-OH·HCl (1.0 equiv)

-

Reagent: Fmoc-Cl (1.1 – 1.2 equiv)

-

Base:

(Sodium Carbonate) or -

Solvent: 1,4-Dioxane : Water (1:1 v/v) or THF : Water (1:1 v/v).

-

Quench: 1.0 M HCl or

.

Step-by-Step Methodology

-

Preparation of Aqueous Phase:

-

Dissolve N-Me-Val-OH·HCl (10 mmol) in

(25 mL). -

Add

(22 mmol, 2.2 equiv) slowly. -

Checkpoint: Ensure the solution is clear and pH is approximately 9.0–9.5. Cool to

in an ice bath.

-

-

Addition of Fmoc-Cl:

-

Dissolve Fmoc-Cl (12 mmol, 1.2 equiv) in 1,4-Dioxane (20 mL).

-

Critical Step: Add the Fmoc-Cl solution dropwise to the aqueous amino acid solution over 30 minutes while stirring vigorously at

. -

Reasoning: Slow addition prevents the precipitation of Fmoc-Cl and local excesses that could promote side reactions.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

-

TLC Monitoring: Use

(90:8:2). Stain with ninhydrin (free amine) and UV (Fmoc). The starting material (ninhydrin positive) should disappear.

-

-

Workup & Purification:

-

Wash: Extract the basic reaction mixture with Diethyl Ether (

mL) to remove unreacted Fmoc-Cl and byproducts (dibenzofulvene). Discard the organic layer. -

Acidification: Cool the aqueous layer to

and carefully acidify to pH 2–3 using 1.0 M HCl. The product, Fmoc-N-Me-Val-OH, will precipitate as an oil or white solid. -

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (

mL). -

Drying: Wash combined EtOAc layers with Brine (

), dry over anhydrous

-

Protocol B: Anhydrous Silylation (Alternative)

This method is ideal if the substrate has poor water solubility or if strictly anhydrous conditions are required to prevent Fmoc-Cl hydrolysis.

Reagents

-

Substrate: N-Me-Val-OH·HCl

-

Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/DIEA.

Methodology

-

Silylation: Suspend N-Me-Val-OH·HCl in anhydrous DCM.[5] Add BSA (3–4 equiv) and reflux or stir at RT until the solution becomes clear (formation of TMS-ester and TMS-amine).

-

Acylation: Cool to

. Add Fmoc-Cl (1.0 equiv).[4] -

Hydrolysis: Once complete, add MeOH to quench excess silyl groups, then partition between EtOAc and 1.0 M HCl.

Characterization & QC: The "Rotamer" Trap

Researchers often misinterpret the NMR and HPLC data of Fmoc-N-methyl amino acids. Due to the N-methyl group, the amide bond (carbamate) exhibits restricted rotation, leading to the presence of cis and trans rotamers (conformers) in solution at room temperature.

NMR Interpretation

-

Observation:

and -

Validation: This is not an impurity. To validate, run Variable Temperature (VT) NMR at

–

HPLC Purity

-

Peak Shape: May appear as a split peak or a broad peak with a shoulder.

-

Action: Integrate the sum of the isomers. Do not attempt to purify the isomers; they are in dynamic equilibrium.

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Yield | 85% – 95% | Lower yields often due to poor extraction of the oil. |

| Appearance | White foam or viscous oil | Often resists crystallization due to rotamers. |

| HPLC Purity | > 98% | Sum of rotamer peaks. |

| MS (ESI) | Expect strong Na+ adducts. |

Visual Workflow (Graphviz)

Figure 1: Workflow for the Schotten-Baumann protection of this compound.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation during Fmoc-Cl addition | Addition too fast or Dioxane ratio too low. | Add Dioxane to dissolve precipitate. Ensure dropwise addition. |

| Low Yield | Product is water-soluble or pH not acidic enough during workup. | Ensure aqueous phase is pH 2–3.[5] Saturate aqueous layer with NaCl (salting out) before EtOAc extraction. |

| Racemization | Base concentration too high or reaction time too long. | Use |

| Oligomerization | Excess Fmoc-Cl reacting with product. | Strictly control stoichiometry (1.1 eq). Perform Ether wash before acidification. |

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard Reference for Schotten-Baumann conditions).

-

Aurelio, L., et al. (2000). Synthetic Preparation of N-Methyl-α-amino Acids.[2][5][6][7][8][9] Chemical Reviews, 104(11), 5823–5846. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: High-Efficiency Activation of N-Me-Val-OH·HCl

This Application Note is designed for senior researchers and process chemists dealing with the specific challenges of activating N-methyl-L-valine hydrochloride (N-Me-Val-OH[1]·HCl) .

Executive Summary & Mechanistic Challenge

N-Methyl-Valine represents a "perfect storm" of steric hindrance in peptide chemistry.[1] It possesses double steric bulk :

-

N-Methylation: Eliminates the H-bond donor capability of the amide backbone and introduces steric clash around the carbonyl.[1]

- -Branching: The isopropyl side chain of Valine creates significant shielding of the carboxyl carbon.

When activating N-Me-Val-OH[1]·HCl , the primary risks are slow reaction kinetics (leading to incomplete coupling) and racemization via oxazolone formation. Furthermore, the hydrochloride salt form requires careful neutralization; improper base management immediately triggers epimerization before the coupling event occurs.

This guide prioritizes three activation strategies: HATU/HOAt (Gold Standard), COMU (Green/High-Performance), and BTC (Acid Chloride generation for extreme hindrance).

Critical Reagent Selection Guide

| Reagent Class | Reagent | Mechanism | Recommended Use Case |

| Uronium (Guanidinium) | HATU | Generates OAt-active ester; Pyridine nitrogen provides anchimeric assistance.[1] | Standard: Best balance of speed and racemization suppression for solid-phase (SPPS). |

| Oxyma-Based | COMU | Generates Oxyma-active ester; Safer (non-explosive) and often more soluble than HATU.[1] | High-Fidelity: Superior suppression of racemization; excellent for solution phase.[1] |

| Acid Chloride | BTC | Generates amino acid chloride in situ using Bis(trichloromethyl)carbonate.[2] | "The Sledgehammer": Essential when coupling N-Me-Val to another hindered residue (e.g., N-Me-Val-N-Me-Val).[1] |

| Phosphonium | PyBrOP | Reacts via acyloxyphosphonium species; no guanidinylation side-reaction.[1] | Alternative: Use if HATU fails or for coupling to weak amines (anilines, N-Me amines).[1] |

Mechanistic Visualization: Activation & Racemization

The following diagram illustrates the competition between the desired activation pathway and the base-catalyzed oxazolone formation, which is the primary cause of racemization in N-methyl amino acids.

Figure 1: Activation pathway showing the critical divergence between productive coupling and oxazolone-mediated racemization.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Routine SPPS or solution coupling of N-Me-Val to primary amines.[1] Rationale: HATU is chosen over HBTU because the N7-nitrogen of the HOAt leaving group hydrogen bonds with the incoming amine, accelerating the reaction and reducing the time available for racemization.

Materials:

-

HATU (1.1 equiv)[1]

-

HOAt (1.1 equiv) - Optional but recommended for maximum purity.[1]

-

DIEA (N,N-Diisopropylethylamine) (3.0 equiv) - Note: 1 eq neutralizes HCl, 2 eq for reaction.[1]

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step:

-

Dissolution: Dissolve N-Me-Val-OH·HCl (1 mmol) and HATU (380 mg, 1 mmol) in minimal DMF (approx. 0.2 M concentration).

-

Base Addition (Critical): Cool the solution to 0°C. Add DIEA (3.0 equiv) dropwise.

-

Why 0°C? Lower temperature suppresses the initial racemization spike during neutralization.

-

-

Pre-activation: Stir for exactly 30-60 seconds .

-

Warning: Do not pre-activate for >2 mins with uronium salts (HATU), or the amine of the starting material may react with HATU to form a guanidinium byproduct (capping the sequence).

-

-

Coupling: Immediately add the amine partner (1.0 - 1.2 equiv).[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor via LC-MS. If conversion <90% after 4 hours, add a second portion of HATU (0.5 eq) and DIEA (0.5 eq).

Protocol B: The "Sledgehammer" (BTC/Acid Chloride)

Best for: Extremely hindered couplings (e.g., N-Me-Val coupled to N-Me-Val or N-Me-Leu).[1] Rationale: Acid chlorides are far more reactive than active esters. BTC (Bis(trichloromethyl)carbonate) generates the acid chloride in situ without the harsh conditions of thionyl chloride.

Materials:

-

BTC (0.35 equiv) - Note: 1 mol BTC generates 3 mol acid chloride.[1]

-

2,4,6-Collidine (TMP) (3.0 - 4.0 equiv) - Weaker base than DIEA, reduces racemization.[1]

-

Solvent: Anhydrous THF or DCM (BTC is less stable in DMF).

Step-by-Step:

-

Setup: In a flame-dried flask under Nitrogen/Argon, suspend N-Me-Val-OH·HCl (1 mmol) and BTC (104 mg, 0.35 mmol) in anhydrous THF (5 mL).

-

Activation: Add 2,4,6-Collidine (3.0 equiv) dropwise. A white precipitate (Collidine[1]·HCl) will form.

-

Formation: Stir at RT for 15–20 minutes. The solution now contains N-Me-Val-Cl.[1]

-

Coupling: Add the amine partner (dissolved in THF) to the mixture.

-

Completion: Stir for 1–2 hours.

-

Quench: Quench with MeOH before aqueous workup to destroy excess acid chloride.

Decision Matrix for Reagent Selection

Use this flow to select the optimal protocol for your specific synthesis.

Figure 2: Reagent selection logic based on the steric demand of the nucleophile.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete activation due to HCl salt not being fully neutralized.[1] | Ensure Base |

| Racemization (>5% D-isomer) | Over-activation or excess base exposure.[1] | Switch from DIEA to Collidine (TMP) . Reduce pre-activation time to 0 min (add reagent to mixture). Use COMU instead of HATU. |

| Capping (Guanidinylation) | Uronium reagent reacted with N-terminus of N-Me-Val.[1] | Do NOT pre-activate HATU with the amino acid for >1 min. Add Amine immediately after HATU. |

| Precipitate in Reaction | Urea byproducts (if using DIC) or salt formation. | If using DIC/HOAt, switch to HATU (byproducts are soluble). If BTC, precipitate is normal (Collidine salts). |

References

-

American Chemical Society (ACS). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds (BTC Method). [Link][1]

-

ResearchGate (Cotarca et al.). Bis(trichloromethyl) Carbonate in Organic Synthesis. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.cat [2024.sci-hub.cat]

- 4. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: HATU vs. PyBOP for N-Me-Val-OH Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tackling one of the more challenging motifs in peptide synthesis: the coupling of sterically hindered, N-methylated amino acids such as N-Methyl-Valine (N-Me-Val-OH). The inherent steric bulk from both the N-methyl group and the adjacent isopropyl side-chain dramatically slows reaction kinetics, demanding a carefully optimized approach to achieve high coupling efficiency while preserving stereochemical integrity.

Here, we provide a deep-dive comparison between two workhorse coupling reagents, HATU and PyBOP, offering field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your synthesis.

At a Glance: Reagent Showdown for a Difficult Coupling

The choice between HATU and PyBOP for coupling N-Me-Val-OH is not merely a matter of preference but a critical decision based on reactivity, potential side reactions, and cost. While both are highly effective reagents, their distinct mechanisms of action lead to significant performance differences in this demanding application.[1]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium/uronium-based reagent that leverages the superior leaving group potential of 1-hydroxy-7-azabenzotriazole (HOAt).[2] The nitrogen atom in the pyridine ring of HOAt creates a more electron-withdrawing system, resulting in a more reactive OAt-active ester compared to the HOBt-esters generated by many other reagents.[1] This heightened reactivity is often essential for overcoming the steric hindrance of N-Me-Val-OH.[3][4]

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that activates carboxylic acids via the formation of a HOBt-active ester.[5] It is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] While highly effective for standard couplings, its reactivity can sometimes be insufficient for extremely hindered junctions like those involving N-Me-Val-OH, especially when rapid reaction times are desired.[1][7]

Core Mechanistic Differences

The fundamental difference in performance stems from the active ester intermediate each reagent forms.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when coupling N-Me-Val-OH using HATU and PyBOP.

Section 1: HATU-Specific Issues

Q1: My reaction is stalled, and I'm seeing a significant amount of unreacted starting amine. What's the primary cause?

A1: This is a classic symptom of incomplete coupling due to the extreme steric hindrance of N-Me-Val-OH. While HATU is highly reactive, this specific coupling pushes its limits.

-

Causality: The nucleophilicity of the secondary amine on the resin-bound peptide is reduced, and the electrophilic carbonyl of the activated N-Me-Val-OH is sterically shielded. Standard conditions may be insufficient to drive the reaction to completion.

-

Solutions:

-

Increase Reagent Excess: For N-Me-Val-OH, it is common to use 3-5 equivalents of the amino acid and HATU relative to the resin loading.[4]

-

Extend Reaction Time: Increase the coupling time from a standard 1-2 hours to 4 hours or even overnight. Monitor progress with a qualitative test like the Bromophenol Blue test.[4][8]

-

Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the procedure with a fresh solution of activated N-Me-Val-OH.[8]

-

Q2: My final peptide has an unexpected mass addition of +98 Da on the N-terminus. What is this side product?

A2: You are observing N-terminal guanidinylation, a known side reaction specific to uronium/aminium-based reagents like HATU.[1][9]

-

Causality: If HATU is present in excess before the carboxylic acid is fully activated, the free N-terminal amine of the peptide chain can attack the electrophilic guanidinium carbon of the HATU molecule itself. This forms a stable, capped tetramethylguanidinium group, preventing further chain elongation.[10]

-

Solution: Pre-activation. This is the most critical step to prevent this side reaction. In a separate vessel, dissolve the N-Me-Val-OH and HATU in DMF, then add the base (DIPEA). Allow this mixture to "pre-activate" for 1-5 minutes before adding it to the deprotected resin.[2][11] This ensures the highly reactive OAt-ester is formed first, directing the subsequent reaction towards amide bond formation rather than guanidinylation.

Q3: How significant is the risk of epimerization at the N-Me-Val residue with HATU?

A3: The risk is generally low but not negligible. HATU's rapid kinetics are a key advantage in suppressing epimerization.[1][12]

-

Causality: Epimerization can occur via direct enolization of the activated amino acid, a process facilitated by the presence of a base. The longer the activated ester persists in the basic solution before reacting, the higher the risk.[13]

-

Mitigation:

-

Use Pre-activation: As mentioned, this minimizes the time the activated ester is exposed to the amine and base simultaneously.

-

Avoid Excessive Base: Use the minimum amount of base required for the reaction (typically 2 equivalents for the carboxylic acid and 1-2 additional equivalents).

-

Limit Reaction Time: While longer times may be needed for completion, avoid unnecessarily prolonged reactions (e.g., >24 hours) at room temperature.

-

Section 2: PyBOP-Specific Issues

Q1: My coupling efficiency with PyBOP is very low, even with extended reaction times. Why is it underperforming compared to HATU?

A1: The OBt-active ester generated by PyBOP is simply less reactive than the OAt-ester from HATU.[1][14] For a sterically demanding residue like N-Me-Val-OH, this difference in intrinsic reactivity is often the deciding factor.

-

Causality: The steric shield around the N-methylated amine requires a highly electrophilic carbonyl for the reaction to proceed at a reasonable rate. The OAt-ester is a superior acylating agent in this context.

-

Solutions:

-

Switch Reagents: For N-methylated amino acids, HATU or other HOAt-based reagents (like PyAOP) are strongly recommended and often justify their higher cost.[1][6]

-

Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, this must be done with extreme caution as it significantly increases the risk of epimerization.[8] This should be a last resort.

-

Consider an Alternative Solvent: While DMF is standard, N-Methylpyrrolidone (NMP) has superior solvating properties and can sometimes improve outcomes for difficult sequences.[8]

-

Q2: Does PyBOP have a major side reaction equivalent to HATU's guanidinylation?

A2: No. Since PyBOP is a phosphonium-based salt, it lacks the guanidinium moiety responsible for the capping side reaction seen with HATU.[11][14] This is a significant advantage if you are unable to strictly control pre-activation timing. However, epimerization remains a concern, particularly with the longer reaction times often required for PyBOP with hindered residues.[7]

Quantitative Data Summary

| Parameter | HATU | PyBOP | Rationale & Field Notes |

| Reagent Type | Aminium/Uronium Salt | Phosphonium Salt | Different core structures lead to different reactivity and side reaction profiles.[5] |

| Active Ester | OAt-Ester | OBt-Ester | The OAt-ester is significantly more reactive, making HATU superior for hindered couplings.[1][15] |

| Recommended Equivalents | 3-5 eq. (vs. resin) | 3-5 eq. (vs. resin) | High excess is needed to drive the reaction forward against steric hindrance.[4] |

| Typical Coupling Time | 2-4 hours | 4-12 hours (or overnight) | HATU's faster kinetics allow for shorter reaction times.[1][7] |

| Key Side Reaction | N-terminal Guanidinylation | Minimal reagent-specific side reactions | Guanidinylation can be fully mitigated with a pre-activation step.[9][10] |

| Epimerization Risk | Lower (with short times) | Higher (due to long times) | Rapid kinetics favor stereochemical retention.[1] |

| Relative Cost | Higher | Lower | The higher cost of HATU is often justified by its superior performance in difficult cases.[1] |

Experimental Protocols

The following are representative step-by-step protocols for solid-phase peptide synthesis (SPPS) incorporating N-Me-Val-OH.

Protocol 1: Coupling with HATU (Recommended)

This protocol incorporates the critical pre-activation step to minimize guanidinylation.

-

Resin Preparation: Following successful Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all residual piperidine.

-

Reagent Solution (Pre-activation): In a separate reaction vessel, dissolve Fmoc-N-Me-Val-OH (4 eq.) and HATU (3.9 eq.) in anhydrous DMF. Add DIPEA (8 eq.) to the solution. Agitate gently for 1-5 minutes at room temperature.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitation: Agitate the reaction mixture via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.

-

Monitoring: Perform a Bromophenol Blue test to check for the presence of free amines. A yellow/green color indicates completion, while blue indicates an incomplete reaction.[4]

-

Recoupling (If Necessary): If the test is blue, drain the resin and repeat steps 2-5 for a "double coupling."

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). Proceed to the next deprotection/coupling cycle.

Protocol 2: Coupling with PyBOP

This protocol is simpler but may require longer reaction times or heating.

-

Resin Preparation: Follow step 1 from the HATU protocol.

-

Coupling Reaction: To the resin, add a solution of Fmoc-N-Me-Val-OH (4 eq.) in DMF. Subsequently, add PyBOP (3.9 eq.) and DIPEA (8 eq.).

-

Agitation: Agitate the reaction mixture for 4-12 hours (or overnight) at room temperature.

-

Monitoring & Washing: Follow steps 5-7 from the HATU protocol. If the reaction is still incomplete after overnight coupling, consider switching to the HATU protocol as further extension is unlikely to be productive and increases the epimerization risk.

References

-

Grokipedia. PyBOP. [Link]

-

Bennett, C. S., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

Gourvest, T., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

-

Wikipedia. HATU. [Link]

-

Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

-

Darwish, M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

YouTube. (2021). PyBrOP Peptide Coupling Mechanism. [Link]

-

Luxembourg Bio Technologies. PyBOP-A-new-peptide-coupling-reagent-devoid-of-toxic-by-product.pdf. [Link]

-

Goldschmidt Gőz, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

-

SlideShare. Epimerization of Peptide. [Link]

-

C&EN. Optimizing Peptide Coupling: Key Techniques. [Link]

-

Iris Biotech. Peptide Coupling Reagents Guide. [Link]

-

Wang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 15. HATU - Wikipedia [en.wikipedia.org]

Technical Support Center: Minimizing Aggregation in Peptides Containing N-Me-Val Sequences

Understanding the Challenge: The "Kink" and the "Clump"

The incorporation of N-methylated amino acids, particularly N-methyl-valine (N-Me-Val), is a powerful strategy in drug design to enhance metabolic stability, increase membrane permeability, and constrain peptide conformation.[1][2][3] However, these benefits come with significant synthetic and handling challenges, most notably, peptide aggregation.

N-methylation introduces two conflicting structural effects:

-

Disruption of β-Sheets: By replacing a backbone amide proton with a methyl group, N-methylation eliminates a crucial hydrogen bond donor. This can disrupt the formation of the highly ordered inter-chain hydrogen bonds that define β-sheet structures, which are often precursors to aggregation.[4][5]

-

Increased Hydrophobicity and Steric Hindrance: The methyl group adds significant steric bulk and increases the local hydrophobicity of the peptide backbone.[6][7] For a bulky residue like valine, this effect is magnified. The N-Me-Val residue restricts conformational freedom and can lead to the exposure of hydrophobic patches, promoting self-association and aggregation in both aqueous and organic solvents.[4][6]

This duality means that while N-methylation can be a tool to prevent certain types of aggregation, the specific properties of N-Me-Val often make it a primary cause of aggregation-related problems during synthesis, purification, and formulation.

Troubleshooting Guide: From Synthesis to Solution

This guide addresses common problems encountered when working with N-Me-Val-containing peptides. Each section presents a specific issue, its probable causes, and recommended actions.

Problem 1: Low Yield & Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

You observe resin shrinking, clumping, or a positive Kaiser test (or other amine test) after a coupling step involving N-Me-Val or the subsequent amino acid.

-

Probable Cause: On-resin aggregation is preventing reagents from accessing the N-terminus of the growing peptide chain. The bulky N-Me-Val residue also makes the coupling reaction sterically hindered, which is often slow and inefficient.[1]

-

Recommended Actions:

-

Optimize Coupling Chemistry: Standard coupling conditions are often insufficient. Use a potent coupling reagent combination like HATU or HCTU with DIPEA or TMP. Double coupling (running the reaction twice) and extending reaction times are strongly recommended.[8]

-

Elevate Temperature: Increasing the coupling temperature (e.g., to 50-75°C), potentially with microwave assistance, can provide the energy needed to disrupt aggregates and overcome the activation energy barrier for the sterically hindered coupling.[9][10]

-

Change Solvents: If aggregation is suspected (indicated by resin clumping), switch from standard DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP).[10][11] Adding chaotropic salts (e.g., LiCl) to the solvent can also help break up secondary structures.[8][10]

-

Incorporate "Structure-Breaking" Elements (Proactive Strategy): If the sequence allows, strategically placing a "structure-breaker" every 6-7 residues can prevent the onset of aggregation.[10] The most effective method is the use of pseudoproline dipeptides .[8][12] These are dipeptides where a Ser or Thr residue is reversibly protected to form an oxazolidine ring, which introduces a "kink" in the peptide backbone that disrupts interchain hydrogen bonding.[13][14] The native sequence is restored during the final TFA cleavage.[12]

-

Problem 2: Crude Peptide is Insoluble After Cleavage and Lyophilization

The lyophilized peptide powder fails to dissolve in standard aqueous buffers (e.g., PBS) or even common HPLC solvents like water/acetonitrile.

-

Probable Cause: The high hydrophobicity conferred by the N-Me-Val sequence is causing the peptide to "crash out" of solution and form strong, often irreversible, aggregates.[7]

-

Recommended Actions:

-

Start with a Strong Organic Solvent: Do not start with an aqueous buffer. Attempt to dissolve a small test amount of the peptide in a minimal volume of a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[15][16]

-

Caution: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met), as it can cause oxidation.[15] Use DMF as an alternative.

-

-

Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing.[16] Rapid addition of the aqueous phase will cause localized high concentrations and lead to precipitation.[15]

-

pH Adjustment: If the peptide is still insoluble, consider the net charge of the sequence.[16]

-

Sonication: Use a bath sonicator to apply ultrasonic energy. This can physically break up peptide aggregates and aid dissolution.[16][17] Be sure to chill the sample on ice between short bursts of sonication to prevent heating.

-

Problem 3: Rescuing an Aggregated Peptide Solution

Your peptide was initially in solution but has since become cloudy, formed a gel, or precipitated.

-

Probable Cause: The peptide has formed stable aggregates held together by strong hydrophobic interactions and hydrogen bonds.

-

Recommended Actions:

-

Use Chaotropic Agents: For non-biological assays or as a last resort for purification, strong denaturing agents, known as chaotropic agents, can be used.[17] Prepare a stock solution by dissolving the aggregated peptide in 6M Guanidine Hydrochloride (Guanidine-HCl) or 8M Urea.[15] These agents work by disrupting the hydrogen bonding networks that stabilize the aggregates.[15][17]

-